molecular formula C21H24ClN3O4S B2550537 (3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone CAS No. 2034500-82-6

(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone

Cat. No.: B2550537
CAS No.: 2034500-82-6
M. Wt: 449.95
InChI Key: DSHCLJOBJNFFHE-UHFFFAOYSA-N
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Description

(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone is an organic compound with potential applications in various scientific fields, including chemistry, biology, and medicine. Its structure consists of several aromatic and heterocyclic components, making it a compound of interest for researchers exploring novel synthetic pathways and therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone typically involves the formation of key intermediates, which are then coupled under specific reaction conditions.

  • Synthesis of the (3-Chloropyridin-4-yl)oxy intermediate typically involves the chlorination of pyridine followed by nucleophilic substitution with a suitable leaving group.

  • The piperidin-1-yl group is introduced through a nucleophilic substitution reaction with a piperidine derivative.

  • The final step involves coupling the (3-Chloropyridin-4-yl)oxy and piperidin-1-yl intermediates with 4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone under specific conditions, such as in the presence of a base like triethylamine.

Industrial Production Methods

For industrial production, the reaction conditions need to be optimized for scalability, yield, and cost-effectiveness. Continuous flow synthesis or batch processing methods may be employed, with careful monitoring of temperature, pressure, and reaction times to ensure consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone can undergo a variety of chemical reactions, including:

  • Oxidation: Potential to form N-oxides or other oxidized derivatives under suitable conditions.

  • Reduction: The aromatic rings may be reduced to their respective non-aromatic forms using reducing agents like hydrogen or hydrazine.

  • Substitution: Both the aromatic and heterocyclic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents include oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require bases such as sodium hydroxide or acids like hydrochloric acid.

Major Products Formed

The major products depend on the reaction conditions and reagents used. Oxidation may lead to the formation of N-oxides, while reduction could yield reduced aromatic or alicyclic compounds. Substitution reactions could result in various substituted derivatives with different functional groups.

Scientific Research Applications

(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone has several scientific research applications:

  • Chemistry: : Used as a building block for more complex molecules, enabling the exploration of new synthetic pathways.

  • Medicine: : Investigated for potential therapeutic properties, including as a precursor for drug development.

  • Industry: : Could be used in the production of advanced materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism by which (3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone exerts its effects likely involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate biochemical pathways, influencing cellular processes and potentially leading to therapeutic effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • (3-((3-Bromopyridin-4-yl)oxy)piperidin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone: : Similar structure with a bromine atom instead of chlorine.

  • (3-((3-Methylpyridin-4-yl)oxy)piperidin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone: : Methyl group instead of chlorine.

  • (3-((3-Fluoropyridin-4-yl)oxy)piperidin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone: : Fluorine substitution.

Uniqueness

What sets (3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone apart is its unique combination of functional groups, enabling specific interactions and reactions that may not be achievable with similar compounds.

In sum, this compound is a versatile compound with potential applications across various scientific fields. Its synthesis, reactions, and unique properties continue to intrigue researchers, driving further exploration and discovery.

Properties

IUPAC Name

[3-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-(4-pyrrolidin-1-ylsulfonylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClN3O4S/c22-19-14-23-10-9-20(19)29-17-4-3-11-24(15-17)21(26)16-5-7-18(8-6-16)30(27,28)25-12-1-2-13-25/h5-10,14,17H,1-4,11-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSHCLJOBJNFFHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCCC(C3)OC4=C(C=NC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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